

In Vitro Characterization of PROTAC BTK Degrader-1: A Technical Guide

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Compound of Interest		
Compound Name:	PROTAC BTK Degrader-1	
Cat. No.:	B12401281	Get Quote

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Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to harness the cell's own protein disposal machinery to selectively eliminate disease-causing proteins. **PROTAC BTK Degrader-1** is a potent and selective, orally active degrader of Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in various B-cell malignancies and autoimmune diseases. This technical guide provides a comprehensive overview of the initial in vitro characterization of **PROTAC BTK Degrader-1**, including its inhibitory and degradation activities, and outlines detailed experimental protocols for its evaluation.

Data Presentation Quantitative In Vitro Data Summary



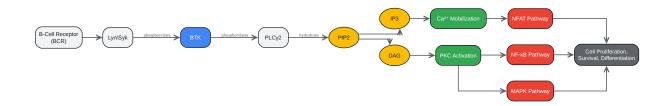
Parameter	Value	Target/Cell Line	Notes
IC50 (BTK WT)	34.51 nM	Wild-Type Bruton's Tyrosine Kinase	Represents the concentration for 50% inhibition of wild-type BTK enzymatic activity.[1]
IC50 (BTK-C481S)	64.56 nM	C481S Mutant Bruton's Tyrosine Kinase	Represents the concentration for 50% inhibition of the C481S mutant of BTK, a common resistance mutation.[1]
Anti-proliferative IC50	104.69 nM	JeKo-1 (Mantle Cell Lymphoma)	Represents the concentration for 50% inhibition of JeKo-1 cell proliferation.

Note: DC50 (concentration for 50% maximal degradation) and Dmax (maximal degradation) values for **PROTAC BTK Degrader-1** are not yet publicly available and require experimental determination.

Signaling Pathways and Experimental Workflows BTK Signaling Pathway

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, leading to B-cell proliferation, differentiation, and survival.





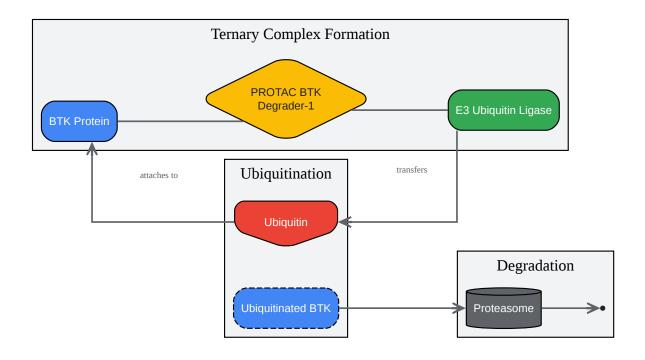
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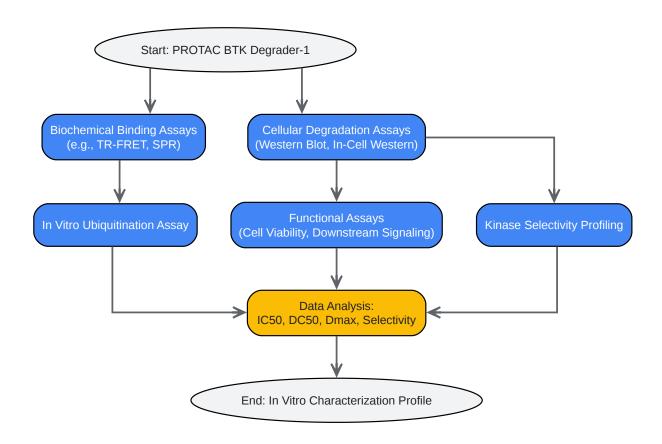
Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

PROTAC BTK Degrader-1 Mechanism of Action

PROTAC BTK Degrader-1 is a heterobifunctional molecule that links a BTK-binding ligand to an E3 ubiquitin ligase-recruiting ligand. This induces the formation of a ternary complex between BTK and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.









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References

- 1. medchemexpress.com [medchemexpress.com]
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